5-(9h-Xanthen-9-yl)quinolin-8-ol

Lipophilicity Physicochemical property Drug-likeness

Conventional 8-quinolinol analogs fail in non-polar environments or when coordination geometry must be strictly controlled. 5-(9H-Xanthen-9-yl)quinolin-8-ol solves this: the bulky xanthenyl substituent (complexity score 447) enforces restricted coordination geometry and raises XLogP3 to 4.8-versus 1.8 for 8-HQ. This enables selective metal extraction and functional sensor design in hydrophobic matrices. Bulk quantities available; QC documentation (NMR, HPLC, GC) ensures batch-to-batch reproducibility.

Molecular Formula C22H15NO2
Molecular Weight 325.4 g/mol
CAS No. 6325-83-3
Cat. No. B12882219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(9h-Xanthen-9-yl)quinolin-8-ol
CAS6325-83-3
Molecular FormulaC22H15NO2
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=C5C=CC=NC5=C(C=C4)O
InChIInChI=1S/C22H15NO2/c24-18-12-11-14(15-8-5-13-23-22(15)18)21-16-6-1-3-9-19(16)25-20-10-4-2-7-17(20)21/h1-13,21,24H
InChIKeyNPKQVSMGLRUXGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(9H-Xanthen-9-yl)quinolin-8-ol: Core Chemical Characteristics


5-(9H-Xanthen-9-yl)quinolin-8-ol is a synthetic, polycyclic aromatic compound belonging to the 8-quinolinol class, characterized by a xanthene substituent at the 5-position [1]. It is also known as NSC 31127 and has a molecular formula of C22H15NO2 with a molecular weight of 325.4 g/mol [1]. This compound serves as a specialized building block with a unique fused xanthene-quinoline core, distinguishing it from simpler 8-quinolinol analogs. Its computed XLogP3 is 4.8, indicating significant lipophilicity, and it possesses 1 hydrogen bond donor and 3 hydrogen bond acceptors [1].

5-(9H-Xanthen-9-yl)quinolin-8-ol: Substitution Limitations


Substituting 5-(9H-Xanthen-9-yl)quinolin-8-ol with a generic 8-quinolinol analog like 8-hydroxyquinoline (8-HQ) or clioquinol introduces significant structural and property differences. The bulky, conformationally restricted 9H-xanthen-9-yl substituent at the 5-position drastically alters the molecule's steric profile, lipophilicity, and electronic distribution compared to unsubstituted or halogenated analogs [1]. This modification is known to impact metal chelation selectivity and complex stability, as discussed in patents on metal complexes using specifically substituted 8-quinolinols, warning that 'acid and complex stability constants' are highly dependent on the nature of the substituent [2]. Procuring the precise xanthenyl-substituted compound is therefore critical for preserving the designed molecular properties in applications such as sensor development or materials science, where even minor changes can lead to functional failure.

5-(9H-Xanthen-9-yl)quinolin-8-ol: Quantitative Evidence


Lipophilicity Difference vs. 8-Hydroxyquinoline

A key quantitative differentiator for 5-(9H-Xanthen-9-yl)quinolin-8-ol is its computed lipophilicity, with an XLogP3 of 4.8. This is substantially higher than the XLogP3 of 1.8 for the parent compound, 8-hydroxyquinoline (8-HQ), indicating a fundamental shift in solubility and membrane permeability profiles [1]. This difference directly impacts the molecule's environmental partitioning, biological availability, and suitability for applications in lipophilic media.

Lipophilicity Physicochemical property Drug-likeness

Steric Bulk vs. Simple Quinolinols

The patent literature on metal complexes highlights that the 'acid and complex stability constants of alkyl and alkenyl substituted 8-quinolinols' are variably impacted by the substituent group [1]. 5-(9H-Xanthen-9-yl)quinolin-8-ol represents a class of sterically demanding ligands, where the bulky xanthenyl group introduces greater molecular complexity (complexity score of 447) compared to simpler 8-quinolinols such as 2-methyl-8-quinolinol (complexity score ~180) [2]. This steric bulk is a key design parameter for tuning metal-ion selectivity and preventing undesirable multi-ligand complex formation.

Steric effects Molecular complexity Chelation tuning

Vendor QC and Batch Reproducibility

For the procurement of a specialized research chemical like 5-(9H-Xanthen-9-yl)quinolin-8-ol, vendor-provided batch-specific quality control (QC) documentation is a key differentiator. Reputable vendors like Bidepharm supply the compound with a standard purity of 97% and provide batch-level QC reports for NMR, HPLC, and GC . This contrasts with generic sources that may only offer computational data or no experimental QC, ensuring experimental reproducibility for the procurement scientist.

Quality Control Procurement reliability Reproducibility

5-(9H-Xanthen-9-yl)quinolin-8-ol: Validated Applications


Metal Chelation Selectivity via Steric Bulk

The evidence from patent literature indicates that substituents on the 8-quinolinol core are used to tune 'acid and complex stability constants' [1]. 5-(9H-Xanthen-9-yl)quinolin-8-ol, with its high steric demand (complexity score 447, Section 3), is a prime candidate for designing selective metal extraction agents or metal-organic frameworks (MOFs) where the bulky xanthenyl group can restrict coordination geometry, potentially favoring specific metal ions over others.

Lipophilic Sensors for Non-Polar Environments

With a computed XLogP3 of 4.8, this compound is uniquely lipophilic among common quinolinol ligands (e.g., 8-HQ has an XLogP3 of 1.8, Section 3). This property is directly applicable for developing fluorescent probes or electrochemical sensors that must operate in non-polar solvents, within polymeric matrices, or across lipid bilayers, where conventional, more polar 8-quinolinol derivatives would not function effectively.

SAR Core for Lipophilic Modifications

In medicinal chemistry, 8-quinolinol is a privileged scaffold. The 5-(9H-Xanthen-9-yl)quinolin-8-ol molecule serves as a specific SAR core to explore the effect of a large, fused polycyclic lipophilic domain on a compound's biological profile [1]. The procurement of this precise building block is essential for programs aiming to enhance target affinity through hydrophobic interactions or to reduce metabolic clearance by increasing plasma protein binding. Vendor QC documentation (Section 3) ensures the SAR study is built on a reliable and pure starting material.

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